HDPyOSu
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Overview
Description
The compound N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate (HDPyOSu) is a versatile reagent used in organic synthesis and bioconjugation. It is known for its ability to facilitate the formation of stable amide bonds, making it a valuable tool in peptide synthesis and protein modification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate typically involves the reaction of 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction is carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent hydrolysis.
Industrial Production Methods
On an industrial scale, the production of N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate: undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form stable amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form and .
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines under mild conditions to form amide bonds.
Dicyclohexylcarbodiimide: Used as a coupling agent to activate the carboxylic acid group for nucleophilic attack by amines.
Major Products Formed
Amide Bonds: The primary product formed when reacting with amines.
Hydrolysis Products: and .
Scientific Research Applications
N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate: has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and other organic compounds.
Biology: Facilitates the modification of proteins and other biomolecules.
Medicine: Employed in the development of drug delivery systems and diagnostic tools.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate involves the activation of carboxylic acid groups to form reactive esters. These esters can then react with nucleophiles such as amines to form stable amide bonds. The molecular targets include primary and secondary amines, and the pathways involved are primarily nucleophilic substitution reactions.
Comparison with Similar Compounds
N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate: is unique due to its high reactivity and stability, making it superior to other similar compounds such as:
N-hydroxysuccinimidyl ester: While also reactive, it lacks the stability and specificity of .
N-hydroxysulfosuccinimide: More water-soluble but less reactive compared to .
By comparing these compounds, it is evident that N-hydroxysuccinimidyl 6-(2,4,6-trimethoxyphenyl)-2-oxo-1,3,2-dioxaphosphorinane-2-sulfonate offers a unique combination of reactivity, stability, and specificity, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
1-[(1,3-dimethyl-5,6-dihydro-4H-pyrimidin-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N3O3.F6P/c1-11-6-3-7-12(2)10(11)16-13-8(14)4-5-9(13)15;1-7(2,3,4,5)6/h3-7H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYXSOJLRCMWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC[N+](=C1ON2C(=O)CCC2=O)C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F6N3O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443305-33-7 |
Source
|
Record name | Pyrimidinium, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3,4,5,6-tetrahydro-1,3-dimethyl-, hexafluorophosphate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443305-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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